(Z)-4-Methylpent-2-enoic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Soluble (in ethanol)

Synonyms

Canonical SMILES

Isomeric SMILES

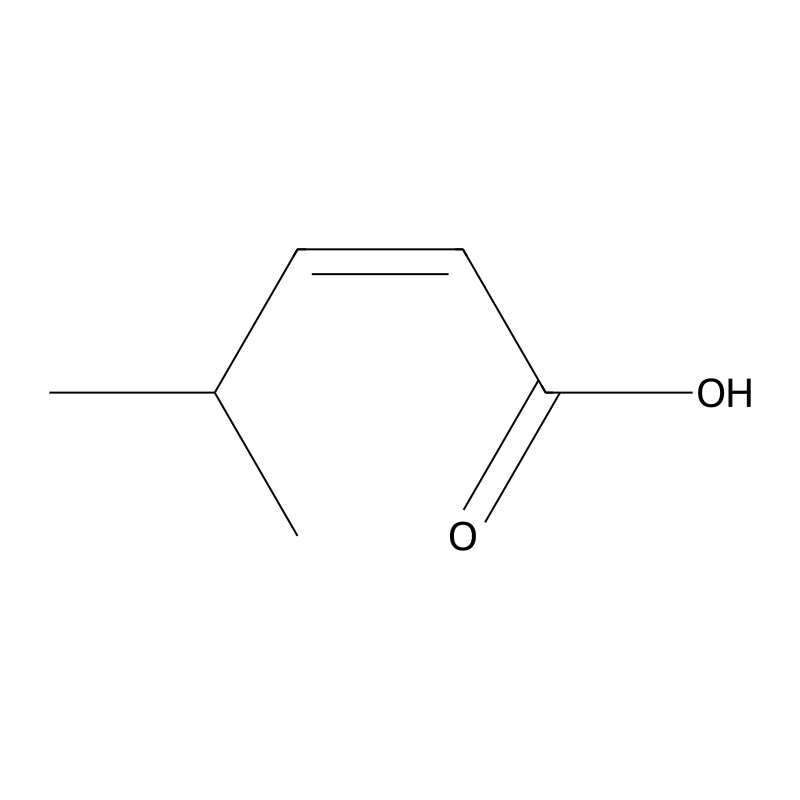

(Z)-4-Methylpent-2-enoic acid, also known as 4-methyl-2-pentenoic acid, is an organic compound characterized by its unique structure that includes a double bond and a methyl branch. Its molecular formula is , and it has a molecular weight of approximately 114.14 g/mol. The compound is classified under methyl-branched fatty acids, which are fatty acids that possess a methyl group in their acyl chain. This structural feature contributes to its distinctive chemical properties and potential applications in various fields such as organic synthesis and pharmaceuticals .

- Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones, typically using oxidizing agents like potassium permanganate or chromium trioxide.

- Reduction: Reduction reactions can convert the double bond into a single bond, yielding saturated derivatives. Common reducing agents include lithium aluminum hydride and palladium on carbon.

- Esterification: The carboxylic acid group can react with alcohols to form esters, which are often used in flavoring and fragrance applications.

These reactions enable the compound to serve as a versatile intermediate in organic synthesis .

Several synthetic routes exist for the preparation of (Z)-4-methylpent-2-enoic acid:

- Starting Materials: The synthesis typically begins with readily available precursors such as 4-methylpentanoic acid.

- Dehydration Reaction: A common method involves the dehydration of 4-methylpentanoic acid using dehydrating agents like phosphorus oxychloride or thionyl chloride to introduce the double bond.

- Esterification: The carboxylic acid group can be converted into an ester through reaction with alcohols under acidic conditions.

These methods highlight the compound's accessibility for research and industrial applications .

(Z)-4-Methylpent-2-enoic acid finds applications in various domains:

- Flavoring and Fragrance Industry: Its unique odor profile makes it suitable for use in flavoring agents and perfumes.

- Organic Synthesis: It serves as an intermediate in synthesizing more complex organic molecules, including pharmaceuticals.

- Research: The compound is utilized in biochemical studies to explore metabolic pathways involving branched-chain fatty acids.

These applications underscore the compound's versatility in both commercial and scientific contexts .

Interaction studies involving (Z)-4-methylpent-2-enoic acid focus on its behavior in biological systems and its reactivity with other compounds. Preliminary findings suggest that it may interact with enzymes involved in fatty acid metabolism, although comprehensive studies are necessary to elucidate these interactions fully. Understanding these interactions could provide insights into its potential therapeutic uses or effects on human health .

Several compounds share structural similarities with (Z)-4-methylpent-2-enoic acid, each possessing unique characteristics:

| Compound Name | Structure | Key Differences |

|---|---|---|

| 2-Cbz-amino-4-methylpentanoic acid | Contains an amino group | Lacks double bond |

| 2-Cbz-amino-4-methylpent-2-enoic acid ethyl ester | Ethyl ester instead of methyl ester | Different ester group |

| 2-Cbz-amino-4-methylpent-2-enoic acid | No ester group | Free amino acid |

Uniqueness: What sets (Z)-4-methylpent-2-enoic acid apart from these similar compounds is its specific configuration of the double bond (Z-isomer) along with its branched structure, which influences its reactivity and potential applications in organic synthesis .

Physical Description

Colourless liquid; Fatty fruity aroma

XLogP3

Density

Melting Point

35°C

UNII

GHS Hazard Statements

H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];

H318 (31.09%): Causes serious eye damage [Danger Serious eye damage/eye irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive

Other CAS

Wikipedia

Use Classification

Fatty Acyls [FA] -> Fatty Acids and Conjugates [FA01] -> Unsaturated fatty acids [FA0103]